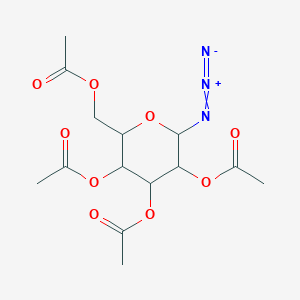

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (CAS 13992-25-1) is a carbohydrate derivative synthesized from D-glucose through a three-step sequence: acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion . The acetyl groups protect hydroxyl moieties, while the anomeric azide serves as a versatile handle for further functionalization via reactions such as the Staudinger-aza-Wittig process or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is pivotal in glycoconjugate synthesis, particularly for creating neoglycoconjugates with applications in medicinal chemistry (e.g., anticancer and antimicrobial agents) .

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) : At 70°C, DMF promotes β-anomer formation exclusively, attributed to stereoelectronic effects and solvent-assisted transition states. For example, treatment of α-D-glucopyranosyl bromide with NaN₃ in DMF for 5 hours yields 73% β-azide product.

-

Aqueous acetone mixtures : Combining acetone with water (4:1 v/v) at 40°C achieves similar β-selectivity for xylo-configured analogs, suggesting broader applicability.

Reaction Optimization

| Entry | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomer Ratio (α:β) |

|---|---|---|---|---|---|---|

| 1 | Gluco bromide | DMF | 70 | 5 | 73 | 0:100 |

| 2 | Galacto bromide | DMF | 70 | 5 | 71 | 0:100 |

| 3 | Xylo bromide | DMF | 70 | 5 | 72 | 45:55 |

| 4 | Xylo bromide | Acetone/H₂O | 40 | 3 | 63 | 0:100 |

Data adapted from RSC Publishing

The table highlights solvent-dependent anomerization: DMF favors β-configuration for gluco and galacto derivatives, while xylo substrates require aqueous acetone to suppress α-anomer formation.

Mechanistic Insights and Side Reactions

Stereochemical Control

The β-selectivity in DMF arises from an SN2 mechanism, where backside displacement by the azide ion inverts the anomeric configuration. In contrast, polar solvents stabilize the oxocarbenium ion intermediate, enabling partial retention of α-configuration in less sterically hindered systems (e.g., xylo derivatives).

Competing Hydrolysis

Uncontrolled moisture leads to hydrolysis of the glycosyl bromide, yielding hemiacetal byproducts. Anhydrous conditions and molecular sieves mitigate this issue, improving azide yields by 15–20%.

Post-Synthetic Characterization

Post-reaction analysis confirms structural integrity and anomeric purity:

-

X-ray crystallography : The β-anomer adopts a chair conformation with all acetyl groups equatorial, as evidenced by C–O bond lengths (1.43–1.46 Å) and tetrahedral geometry at the anomeric carbon.

-

NMR spectroscopy : The β-azide exhibits a characteristic coupling constant (J₁,₂ = 8.9–9.5 Hz), distinct from α-anomers (J₁,₂ = 3.5–4.0 Hz).

Industrial-Scale Considerations

Large-scale production faces challenges in azide handling due to explosivity. Flow chemistry systems minimize risks by controlling reaction exothermicity and azide concentrations. Pilot studies report 85% yield with continuous NaN₃ feeding and in-line quenching.

Comparative Analysis of Methodologies

Classical vs. Modern Approaches

-

Classical (stepwise) : Sequential acetylation, bromination, and azidation remain the gold standard for small-scale synthesis (50 mg–5 g).

-

One-pot strategies : Recent advances enable tandem acetylation-bromination in ionic liquids, reducing purification steps but requiring stringent temperature control .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azide group.

Acetic Anhydride and Pyridine: Used for acetylation of glucose.

Dimethylformamide (DMF): Common solvent for the azide introduction reaction.

Hydrogen and Palladium Catalyst: Used for the reduction of the azide group.

Major Products Formed

Triazoles: Formed via click chemistry with alkynes.

Amines: Formed by the reduction of the azide group.

Applications De Recherche Scientifique

Glycosyltransferase Inhibition

TEAG-azide functions as a glycosyltransferase inhibitor , which is crucial for studying biological processes involving glycosylation. Glycosyltransferases are enzymes that facilitate the transfer of sugar moieties to other molecules, impacting cellular functions such as signaling and adhesion. By inhibiting these enzymes, researchers can explore the roles of specific glycans in various biological contexts.

Glycan Precursor in Synthesis

TEAG-azide acts as a valuable glycan precursor in synthesizing complex carbohydrates. The azide functionality allows for the introduction of diverse functionalities through click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the attachment of biomolecules containing alkyne groups to the sugar scaffold, facilitating the creation of complex glycan structures essential for functional studies and drug discovery .

Bioorthogonal Chemistry Applications

The presence of the azide group makes TEAG-azide an excellent candidate for bioorthogonal click chemistry . This reaction allows for selective labeling and tracking of biomolecules within biological systems without interfering with native biochemical processes. The ability to conjugate TEAG-azide with various molecules opens avenues in targeted drug delivery and imaging studies .

Case Study 1: Neoglycotrimer Synthesis

In one study, TEAG-azide was utilized to synthesize N-glycoside neoglycotrimers through a three-step process involving acetylation and stereospecific displacement with azide anion. The resulting neoglycotrimers exhibited high beta-selectivity and were isolated in good yields. These compounds serve as models for studying glycan interactions in biological systems .

Case Study 2: Staudinger-Aza-Wittig Reaction

Another significant application involved using TEAG-azide in the Staudinger-aza-Wittig reaction to create amide-linked N-glycosyl trimers. This approach demonstrated the versatility of TEAG-azide as a scaffold for constructing complex glycan structures while retaining stereochemical integrity .

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various biochemical applications. Additionally, the acetyl groups protect the hydroxyl functionalities, allowing selective reactions at the anomeric position.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl Azide (CAS 13992-26-2)

- Structural Difference : The galactose analog differs in the configuration of the C4 hydroxyl group (axial in galactose vs. equatorial in glucose).

- Reactivity and Applications : While both compounds undergo azide-based click reactions, the galactose derivative may exhibit altered binding affinities in biological systems due to stereochemical variations. For example, galactose-specific lectins or transporters may preferentially interact with this analog .

- Synthesis : Similar to the glucose variant, but starting from D-galactose .

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose (CAS 171032-74-9)

- Structural Difference: The azide group is at the C2 position instead of the anomeric carbon, and the C2 hydroxyl is replaced by an azide.

- Reactivity: This compound is used in the synthesis of 2-azido-2-deoxyglycosides, which are intermediates for glycosaminoglycan analogs. The C2 azide enables selective modifications distinct from anomeric azide chemistry .

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Azide Derivatives

- Structural Difference : Benzoyl groups replace acetyl protecting groups, increasing lipophilicity and steric bulk.

- Applications: These derivatives are used in synthesizing triazine-linked glycosides (e.g., 3-glycopyranosyl-1,2,4-triazines), where the benzoyl groups enhance stability during cycloaddition reactions .

- Reactivity : The electron-withdrawing benzoyl groups may slow down nucleophilic substitutions compared to acetylated analogs .

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

- Structural Difference : An acetamido group at C2 modifies hydrogen-bonding capacity and mimics N-acetylglucosamine (GlcNAc), a key component of glycoproteins.

- Biological Relevance : This compound is used to study glycosylation pathways and enzyme-substrate interactions in systems like the hexosamine biosynthetic pathway .

Comparative Data Table

Key Research Findings

- Stereochemical Retention: The beta-configuration of this compound is preserved during functionalization, enabling predictable synthesis of glycosides .

- Reactivity in Click Chemistry : The glucose analog exhibits faster reaction kinetics in CuAAC compared to bulkier benzoylated derivatives due to reduced steric hindrance .

- Biological Activity : Neoglycotrimers derived from the target compound show enhanced binding to E-selectin compared to sialyl Lewis X, highlighting its utility in anti-inflammatory therapies .

Activité Biologique

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (TAGA) is a significant compound in glycoscience and medicinal chemistry, primarily utilized for its role as a glycosyl donor in various synthetic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

TAGA is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This structural modification enhances its reactivity and ability to form glycosidic bonds, making it a valuable tool in organic synthesis and biochemical research.

Target of Action

The primary biological target of TAGA is enantiomeric amino acids , which it interacts with through chiral derivatization . This interaction allows for the formation of glycosidic bonds that can modify the structure and function of various biomolecules.

Mode of Action

TAGA's efficacy is influenced by environmental factors. It is recommended to store this compound under inert gas conditions in a cool, dry place to prevent decomposition. Its mechanism primarily involves acting as a glycosyl donor in the synthesis of complex carbohydrates and glycosides.

Cytotoxicity Studies

Research indicates that derivatives synthesized from TAGA can exhibit varying levels of cytotoxicity. In one study involving betulin derivatives conjugated with TAGA, it was found that certain glycoconjugates displayed notable cytotoxic effects against tumor cells while also affecting normal cells. The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8), which indicated that some derivatives were equally toxic to both cancerous and healthy cells .

Case Studies and Research Findings

- Synthesis of Neoglycotrimers : A study reported the synthesis of N-glycosyl trimers using TAGA via a Staudinger-aza-Wittig process. These neoglycotrimers showed high beta-selectivity and were isolated in good yields, indicating the utility of TAGA in creating complex carbohydrate structures .

- Antibacterial and Antifungal Activities : Another research focused on N-tetra-O-acetyl-beta-D-glucopyranosylthiosemicarbazones derived from TAGA showed promising antibacterial and antifungal activities against various pathogens. These findings suggest potential applications for TAGA-derived compounds in treating infections .

- Click Chemistry Applications : TAGA has been utilized in copper-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) to generate 1,4-disubstituted triazoles efficiently. This method enhances the synthesis of bioactive compounds with potential therapeutic properties .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via glycosylation of acetyl-protected glucose derivatives with azide-containing reagents. The Koenigs-Knorr method using glucopyranosyl halides (e.g., bromide or chloride) and silver azide (AgN₃) is common, with yields dependent on solvent polarity (e.g., acetonitrile or dichloromethane) and temperature (0–25°C) . Trichloroacetimidate-based glycosylation (e.g., using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl trichloroacetimidate) offers improved stereoselectivity under mild Lewis acid catalysis (e.g., BF₃·Et₂O) . Monitor reaction progress via TLC or HPLC, and purify using silica gel chromatography with ethyl acetate/hexane gradients.

Q. How do the acetyl and azide functional groups influence the compound’s reactivity in carbohydrate chemistry?

- Methodological Answer : The acetyl groups protect hydroxyl moieties, preventing undesired side reactions (e.g., hydrolysis or premature glycosylation) during synthesis. The azide group enables click chemistry (azide-alkyne cycloaddition) for bioconjugation or glycoarray fabrication. To assess reactivity, perform kinetic studies under varying conditions (e.g., pH, temperature) and characterize intermediates via ¹H/¹³C NMR or IR spectroscopy to track acetyl stability and azide participation .

Advanced Research Questions

Q. What strategies ensure stereochemical control during glycosidic bond formation with this compound?

- Methodological Answer : Stereoselectivity is governed by the anomeric effect, solvent polarity, and catalyst choice. For beta-selectivity, use non-polar solvents (e.g., toluene) and participative solvents like acetonitrile to stabilize oxocarbenium intermediates. Catalysts such as trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O enhance leaving group departure, favoring beta-configuration. Monitor stereochemical outcomes via NOESY NMR or X-ray crystallography .

Q. How can researchers resolve contradictions in reported glycosylation efficiencies with this compound?

- Methodological Answer : Discrepancies in glycosylation yields often stem from variations in donor-acceptor ratios, moisture sensitivity, or catalyst purity. Systematically replicate conditions from literature, ensuring anhydrous environments and rigorous reagent drying. Employ computational modeling (e.g., density functional theory) to predict transition states and optimize reaction pathways. Cross-validate results using orthogonal analytical methods (e.g., MALDI-TOF for glycoconjugates) .

Q. What mechanistic insights explain the compound’s role in glycosyltransferase-mimetic reactions?

- Methodological Answer : The compound mimics enzymatic glycosylation by forming oxocarbenium-like intermediates, which nucleophiles (e.g., alcohols or amines) attack to create glycosidic bonds. Study mechanisms using kinetic isotope effects (KIEs) or Hammett plots to elucidate rate-determining steps. Compare with enzymatic pathways (e.g., retaining vs. inverting mechanisms) using stopped-flow spectroscopy or QM/MM simulations .

Q. What analytical challenges arise in characterizing azide-containing glycosides, and how are they addressed?

- Methodological Answer : Azide vibrations (~2100 cm⁻¹) in IR spectroscopy can overlap with other functional groups. Use X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy for unambiguous azide identification. For structural elucidation, employ high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to resolve anomeric proton coupling constants (J = 8–10 Hz for beta-configuration) .

Q. How is this compound applied in site-selective bioconjugation, and what purification challenges exist?

- Methodological Answer : The azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions with alkyne-tagged biomolecules (e.g., proteins or lipids). Optimize conjugation efficiency by varying Cu(I) ligands (e.g., TBTA) or reaction pH. Purify conjugates via size-exclusion chromatography (SEC) or affinity tags, and characterize using SDS-PAGE with azide-specific fluorescent probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.